Benzene-1,2-disulfonyl diazide

Nitrene Chemistry Reaction Mechanism Regioselectivity

Researchers requiring regioisomerically pure ortho-bis(sulfonyl) azide often face supply chain ambiguity with non-specific isomer mixtures. This authentic 1,2-isomer eliminates substitution risk, ensuring reproducible nitrene chemistry. Key differentiators: • Unique precursor to 1,2-disulfones for photolithographic radical generators; meta/para isomers cannot yield this scaffold. • 24-percentage-point higher selectivity for azide insertion over sulfonate byproducts in hydrocarbon C-H functionalization. • Enables intramolecular proximity effects critical for defining nitrene decomposition pathways and crosslinking kinetics.

Molecular Formula C6H4N6O4S2
Molecular Weight 288.3 g/mol
CAS No. 21691-17-8
Cat. No. B3049715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene-1,2-disulfonyl diazide
CAS21691-17-8
Molecular FormulaC6H4N6O4S2
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)S(=O)(=O)N=[N+]=[N-])S(=O)(=O)N=[N+]=[N-]
InChIInChI=1S/C6H4N6O4S2/c7-9-11-17(13,14)5-3-1-2-4-6(5)18(15,16)12-10-8/h1-4H
InChIKeyYUDYNAYYRODHGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene-1,2-disulfonyl diazide Overview


Benzene-1,2-disulfonyl diazide (CAS 21691-17-8), also known as o-benzenedisulfonyl azide, is an aromatic bis(sulfonyl) diazide with the molecular formula C₆H₄N₆O₄S₂ and a molecular weight of 288.26 g/mol [1]. It belongs to the class of organic sulfonyl azides, which are valued as latent sources of highly reactive nitrene intermediates. This compound is specifically characterized by its ortho-substitution pattern (1,2-arrangement) on the benzene ring, a structural feature that differentiates it from the more extensively studied meta- (1,3-) and para- (1,4-) regioisomers [2]. Sulfonyl azides find application as diazo-transfer reagents, photoaffinity labels, and thermal crosslinking agents for hydrocarbon polymers [3].

Benzene-1,2-disulfonyl diazide: Substitution Failure


Substituting benzene-1,2-disulfonyl diazide with the more common 1,3- or 1,4-regioisomers introduces uncontrolled variability in both reactivity and application performance. The ortho-substitution pattern uniquely positions the two sulfonyl azide groups in close spatial proximity, enabling distinct intramolecular interactions and altering the electronic environment of the nitrene precursors [1]. This proximity effect directly influences the thermal decomposition pathway and the lifetime of the resulting reactive intermediates, which can lead to differences in crosslinking efficiency and selectivity in polymer matrices [2]. Furthermore, the 1,2-isomer serves as a specific precursor to cyclic sulfonyl compounds, a synthetic utility not accessible to its meta- or para-analogs [3]. These regioisomer-specific properties make direct substitution without rigorous re-validation of the entire application workflow unreliable.

Benzene-1,2-disulfonyl diazide: Comparative Evidence


Ortho vs. Para Decomposition Selectivity

The ortho-disubstituted benzene-1,2-disulfonyl diazide exhibits a distinct thermal decomposition selectivity compared to its para-isomer. In a head-to-head study of thermal decomposition in cyclohexene, o-benzenedisulfonyl azide generated a product distribution with a 3-azidocyclohexene to cyclohex-3-enyl benzenesulfonate ratio of 92:8. Under identical conditions, p-benzenedisulfonyl azide produced a markedly different 68:32 ratio of the same products [1]. This 24-percentage-point difference in selectivity for the azide product over the sulfonate product demonstrates that the regioisomeric identity directly controls the chemoselectivity of the reactive nitrene intermediate.

Nitrene Chemistry Reaction Mechanism Regioselectivity

Insertion vs. Abstraction Pathway Preference

The thermal decomposition of o- and p-benzenedisulfonyl azides in cyclohexane reveals a significant difference in their reaction pathway preference. While both isomers generate products from nitrene insertion into C-H bonds, the ortho-isomer shows a measurable shift in product distribution compared to the para-isomer, with the ortho-isomer producing a lower proportion of cyclohexyl benzenesulfonate (derived from hydrogen abstraction) relative to insertion products [1]. This indicates that the ortho-arrangement of the sulfonyl azide groups influences the electronic state of the nitrene, favoring direct insertion over hydrogen abstraction pathways.

Nitrene Reactivity C-H Activation Reaction Pathway

1,2-Disulfone Scaffold Synthesis

Benzene-1,2-disulfonyl diazide serves as a key precursor to 1,2-disulfone compounds via oxidation of the corresponding 1,2-disulfonylhydrazine intermediate. A patented process describes the preparation of diverse 1,2-disulfone compounds from disulfonylhydrazines using concentrated nitric acid, with the ortho-arrangement of the sulfonyl groups being essential for accessing the cyclic and acyclic 1,2-disulfone scaffold [1]. In contrast, 1,3- and 1,4-disulfonyl azides cannot be converted into 1,2-disulfones due to their non-adjacent sulfonyl group geometry. This represents a class-level differentiation: ortho-disulfonyl azides uniquely enable the synthesis of a specific class of photoactive and crosslinking agents (1,2-disulfones) [2].

Organic Synthesis Disulfone Chemistry Patent Route

Ortho Electronic Effects on Stability

While direct comparative stability data for benzene-1,2-disulfonyl diazide versus its 1,3-isomer are not available in the public domain, extensive class-level data for 1,3-benzenedisulfonyl azide (1,3-BDSA) provide a baseline for understanding sulfonyl azide behavior. 1,3-BDSA exhibits a first-order decomposition half-life of 25.7 seconds at 200 °C in a polyolefin matrix [1]. The ortho-substitution pattern in the 1,2-isomer is expected to alter the electronic density at the sulfonyl azide groups, which may result in a different decomposition profile and thermal sensitivity. Without direct comparative kinetic data, it remains a class-level inference that the ortho-isomer's stability should be independently validated rather than assumed identical to the better-characterized meta-isomer.

Thermal Stability Process Safety Regioisomer Comparison

Benzene-1,2-disulfonyl diazide: Industrial & Research Applications


1,2-Disulfone Photoinitiators & Crosslinkers

This is the only regioisomer that can serve as a precursor to 1,2-disulfone compounds. The patented oxidation route from 1,2-disulfonylhydrazine (derived from this diazide) provides exclusive access to diaryldisulfones, which are documented as photoreactive radical-generating agents for photolithographic compositions and radiation-curable epoxy-acrylate coatings [1]. Substitution with the 1,3- or 1,4-isomer will not yield the desired 1,2-disulfone product.

Nitrene-Mediated Polymer Crosslinking

For polymer modification requiring C-H insertion into saturated backbones or functionalization of unsaturated polymers, the ortho-isomer offers a distinct chemoselectivity profile compared to the para-isomer. Evidence from cyclohexene decomposition shows a 24-percentage-point higher selectivity for azide insertion products over sulfonate byproducts [1]. This specificity can be leveraged to design crosslinking processes with minimized side-reactions.

Ortho Effects in Nitrene Chemistry

The direct comparative data from Abramovitch and Knaus (1975) establishes the ortho-isomer as a benchmark compound for studying the influence of adjacent sulfonyl groups on nitrene reactivity [1]. Research programs investigating regiochemical control of nitrene insertion vs. abstraction pathways require the authentic 1,2-isomer to establish valid structure-reactivity relationships.

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